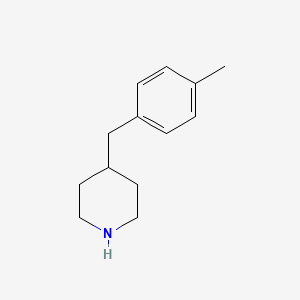

4-(4-Methyl-benzyl)-piperidine

Description

The exact mass of the compound 4-(4-Methylbenzyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Methyl-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOPTEWYQWYUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391916 | |

| Record name | 4-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92822-01-0 | |

| Record name | 4-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methylphenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methyl-benzyl)-piperidine: Chemical Properties, Structure, and Synthetic Methodologies

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methyl-benzyl)-piperidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and its derivatives are foundational building blocks for creating novel therapeutic agents. This document details the chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic workflow, and the potential applications of 4-(4-Methyl-benzyl)-piperidine. The content is structured to deliver actionable insights and methodologies for scientists engaged in synthetic chemistry and drug discovery programs.

Chemical Identity and Structural Analysis

4-(4-Methyl-benzyl)-piperidine is a derivative of piperidine featuring a 4-methylbenzyl substituent at the 4-position of the heterocyclic ring. This substitution imparts specific steric and electronic properties that are valuable for modulating interactions with biological targets.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification of a chemical entity is critical for research and regulatory purposes. The key identifiers for 4-(4-Methyl-benzyl)-piperidine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-((4-methylphenyl)methyl)piperidine | [1] |

| CAS Number | 92822-01-0 | [1][2] |

| Molecular Formula | C₁₃H₁₉N | [2] |

| Molecular Weight | 189.30 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)CC2CCNCC2 | |

| InChI Key | YAMLAAGPSGVXFW-UHFFFAOYSA-N |

Structural Elucidation

The structure of 4-(4-Methyl-benzyl)-piperidine combines a saturated, basic piperidine ring with a lipophilic, substituted aromatic group.

Key Structural Features:

-

Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine. The nitrogen atom confers basic properties (pKa ≈ 10.6, predicted) and serves as a hydrogen bond acceptor or donor (in its protonated form). Its conformational flexibility (chair-boat interconversion) can be critical for optimal binding to target proteins.

-

Benzyl Group Linker: The methylene bridge (—CH₂—) provides rotational freedom, allowing the p-tolyl group to adopt various spatial orientations.

-

Para-Methyl Group: The methyl substituent on the phenyl ring increases lipophilicity and provides a steric marker. In a drug development context, this group can probe hydrophobic pockets in a binding site and, critically, can block para-hydroxylation, a common metabolic pathway for benzyl groups, thereby potentially increasing the metabolic stability and half-life of a drug candidate.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is essential for purification, characterization, and quality control.

Physicochemical Properties

The properties of the free base and its common hydrochloride salt form are presented below. Data for the parent compound, 4-benzylpiperidine, is included for comparison where direct data is unavailable.

| Property | Value | Notes |

| Physical Form | Solid (as HCl salt) | |

| Molecular Weight (HCl Salt) | 225.76 g/mol | |

| Boiling Point (Free Base) | ~285-295 °C (Predicted) | Based on 4-benzylpiperidine (279 °C)[3]. |

| Melting Point (Free Base) | Not available | 4-benzylpiperidine melts at 6-7 °C[3]. |

| pKa (Predicted) | 10.59 ± 0.10 | Predicted for the piperidine nitrogen[4]. |

| Solubility | Soluble in methanol, ethanol, DMSO. The HCl salt is expected to have higher aqueous solubility. | General chemical knowledge. |

Spectroscopic Analysis

The structural features give rise to a predictable spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Two doublets in the ~7.0-7.2 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system).

-

Piperidine N-H: A broad singlet, typically between 1.5-3.0 ppm, which may exchange with D₂O.

-

Benzylic Protons (Ar-CH₂): A doublet around 2.5 ppm.

-

Piperidine Protons: A series of complex multiplets between ~1.2-3.1 ppm.

-

Methyl Protons (Ar-CH₃): A sharp singlet around 2.3 ppm.

-

-

¹³C NMR: The carbon spectrum should display approximately 9 unique signals corresponding to the different carbon environments in the molecule's symmetric structure.

-

Mass Spectrometry (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 189. The most prominent fragment would likely arise from benzylic cleavage, resulting in a tropylium ion fragment at m/z = 105 (C₈H₉⁺) and a piperidine-containing fragment.

Synthesis and Purification Workflow

The synthesis of 4-(4-Methyl-benzyl)-piperidine is most efficiently achieved via reductive amination. This well-established method offers high yields and operational simplicity, making it a preferred choice in both academic and industrial laboratories.

Causality Behind Experimental Choices

Method: Reductive amination between piperidine and 4-methylbenzaldehyde. Rationale: This two-step, one-pot reaction involves the formation of an intermediate enamine from the secondary amine (piperidine) and the aldehyde, which is then reduced in situ. Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is mild, tolerant of acidic conditions used to catalyze iminium ion formation, and does not readily reduce the starting aldehyde, thus minimizing side reactions.[5] Its selectivity for the enamine/iminium intermediate ensures a clean and high-yielding reaction.

Experimental Protocol: Reductive Amination

Step 1: Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at a concentration of approximately 0.2 M.

-

Add piperidine (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the initial formation of the enamine intermediate.

Step 2: Reduction

-

To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Self-Validating System: The portion-wise addition helps to control any mild exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

Step 3: Workup and Isolation

-

Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic reaction medium and hydrolyzes any remaining reducing agent.

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude oil using silica gel flash column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes, typically starting from 0% and gradually increasing to 30% ethyl acetate. The addition of 1% triethylamine (Et₃N) to the mobile phase is recommended to prevent the basic product from tailing on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-(4-Methyl-benzyl)-piperidine as a clear oil or low-melting solid.

Synthesis Workflow Diagram

Sources

- 1. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-METHYL-BENZYL)-PIPERIDINE | 92822-01-0 [chemicalbook.com]

- 3. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(4-METHOXY-3,5-DIMETHYL-BENZYL)-PIPERIDINE | 955314-89-3 [amp.chemicalbook.com]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

4-[(4-methylphenyl)methyl]Piperidine CAS number 92822-01-0

An In-Depth Technical Guide to 4-[(4-methylphenyl)methyl]piperidine (CAS No. 92822-01-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to anticancer agents.[1][4][5] The ring's conformational flexibility and its basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets, making it a privileged scaffold in drug design. This guide provides a detailed technical overview of a specific, valuable derivative: 4-[(4-methylphenyl)methyl]piperidine, also known as 4-(4-methylbenzyl)piperidine. We will explore its chemical properties, synthesis, analytical characterization, and its proven role as a foundational structure in the development of potent therapeutics.

Core Compound Profile: 4-[(4-methylphenyl)methyl]piperidine

Understanding the fundamental physicochemical properties of a compound is the first step in its rational application in research and development.

Chemical Structure and Identifiers

The structure consists of a piperidine ring substituted at the 4-position with a 4-methylbenzyl group.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocol: Two-Step Approach

This protocol outlines the synthesis starting from 4-picoline and 4-methylbenzaldehyde, followed by reduction.

Step 1: Synthesis of 4-(4-methylbenzyl)pyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-picoline (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in acetic anhydride (5-10 volumes).

-

Reaction Execution: Heat the mixture to reflux (approx. 140°C) and maintain for 12-18 hours. The causality here is that the acetic anhydride acts as both a solvent and a dehydrating agent, promoting the condensation reaction between the activated methyl group of picoline and the aldehyde.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(4-methylbenzyl)pyridine as a pure intermediate.

Step 2: Hydrogenation to 4-[(4-methylphenyl)methyl]piperidine

-

Catalyst and Reagents: Dissolve the 4-(4-methylbenzyl)pyridine intermediate (1.0 eq) in ethanol or methanol in a high-pressure hydrogenation vessel. Add Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (10% Pd/C) as the catalyst (typically 1-5 mol%).

-

Reaction Execution: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂. Stir the reaction at room temperature for 24-48 hours, or until hydrogen uptake ceases. The choice of a noble metal catalyst is critical for the efficient reduction of the aromatic pyridine ring to the saturated piperidine ring under manageable conditions. [6]3. Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or by converting it to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-technique approach ensures a self-validating system of analysis.

Caption: Conceptual pharmacophore highlighting key features for drug design.

Broader Pharmacological Relevance

The 4-substituted piperidine motif is a recurring theme in compounds targeting various receptors and enzymes. I[7][8]ts structural features allow it to serve as a versatile building block for creating libraries of compounds for high-throughput screening against diverse biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Data sourced from PubChem)

[9]Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

4-[(4-methylphenyl)methyl]piperidine is more than just a chemical intermediate; it is a validated and valuable scaffold for modern drug discovery. Its straightforward synthesis, combined with the proven biological activity of its derivatives, particularly as NMDA receptor antagonists, makes it a compound of significant interest. For researchers in neuroscience, medicinal chemistry, and pharmacology, this molecule represents a powerful tool and a promising starting point for the development of next-generation therapeutics.

References

-

Anand, N., Singh, J., & Bindra, J. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

-

Lashgari, N., & Zomorrodi, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wang, Z., Yin, K., & Lawrence, H. R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3491-3494. [Link]

-

ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

-

SRL. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(4-Methylphenyl)methyl]piperidine. PubChem. [Link]

-

Mott, D. D., Doherty, J. J., & Zhang, S. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(21), 4131-4141. [Link]

-

Rekka, E. A., & Kourounakis, P. N. (1998). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Free Radical Research, 28(1), 1-10. [Link]

-

Chemspace. (n.d.). 4-[(4-methylphenyl)methyl]piperidine. [Link]

-

BIOGEN Científica. (n.d.). 4-(4-Methyl-benzyl)-piperidine. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-4-[(4-methylphenyl)methyl]piperidine. PubChem. [Link]

-

Chemsrc. (n.d.). CAS#:165110-20-3 | 4-[(4-methylphenyl)methyl]piperidine,hydrochloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. [Link]

-

Semantic Scholar. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

-

SpectraBase. (n.d.). 4-Iminophenyl-1-(4-methylbenzyl)piperidine. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem. [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-((4-Methoxyphenyl)methyl)piperidine. PubChem. [Link]

-

ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

-

Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Sugimoto, H., Tsuchiya, Y., & Higurashi, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

PubChemLite. (n.d.). 4-(4-methylphenyl)piperidine-4-carbonitrilehydrochloride. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methyl-benzyl)-piperidine

Foreword: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it a versatile building block for targeting a wide array of biological receptors. The specific compound, 4-(4-Methyl-benzyl)-piperidine, belongs to a class of structures that are instrumental as intermediates and key fragments in the synthesis of novel chemical entities. The N-benzyl piperidine (N-BP) motif, a close structural relative, is frequently used by medicinal chemists to modulate efficacy and physicochemical properties, providing crucial cation-π interactions with target proteins.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Methyl-benzyl)-piperidine, offering both established data and validated experimental protocols for its characterization, designed for researchers and scientists in drug development.

Molecular Identity and Structural Elucidation

4-(4-Methyl-benzyl)-piperidine is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which is itself substituted at the para-position with a methyl group.

Core Compound Identifiers

| Property | Value | Source |

| Chemical Name | 4-[(4-methylphenyl)methyl]piperidine | [3] |

| CAS Number | 92822-01-0 | [3] |

| Molecular Formula | C₁₃H₁₉N | [3] |

| Molecular Weight | 189.30 g/mol | [3] |

| MDL Number | MFCD05189925 | [3] |

Chemical Structure Diagram

Caption: 2D structure of 4-(4-Methyl-benzyl)-piperidine.

Core Physicochemical Data

Precise physicochemical data is critical for predicting a compound's behavior in biological systems and for designing robust formulation strategies. While extensive experimental data for this specific molecule is not widely published, the table below consolidates available information and provides context based on structurally similar compounds like 4-benzylpiperidine.

| Property | Value / Expected Value | Experimental Protocol |

| Appearance | Solid (for hydrochloride salt)[4] | Visual Inspection |

| Melting Point | Data not available. Expected to be a low-melting solid or oil. | Section 5.1 |

| Boiling Point | Data not available. Expected >280 °C (based on 4-benzylpiperidine at 279 °C[5]) | Not typically determined for non-volatile solids |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Methanol, DMSO). Low aqueous solubility for the free base; higher for the HCl salt. | Section 5.2 |

| pKa | Data not available. Expected range 9.5 - 11.0 for the piperidinyl nitrogen. | Section 5.3 |

Analytical Characterization: Protocols and Interpretation

Empirical verification of a compound's identity, purity, and structure is the cornerstone of scientific integrity. The following section details standard operating procedures for the comprehensive characterization of 4-(4-Methyl-benzyl)-piperidine.

Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is the logical first choice due to the compound's moderate polarity. The causality behind method development is to achieve a symmetric peak shape and adequate retention, separating the main analyte from potential impurities or starting materials.

Protocol for HPLC-UV Method Development:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol or Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with 50:50 Acetonitrile:Water.

-

Instrumentation and Columns:

-

System: Agilent 1200 series or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm).

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 10% to 95% B over 15 minutes) to scout for impurities.

-

Flow Rate: 1.0 mL/min.

-

-

Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected. The aromatic ring should provide a strong chromophore.

-

Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Workflow for HPLC Method Development

Caption: Workflow for HPLC purity analysis.

Structural Verification by Spectroscopy

Trustworthiness: A combination of NMR, IR, and MS provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecule, and together they provide an unambiguous structural fingerprint.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (typically 7.0-7.5 ppm), the benzylic CH₂ protons, the piperidine ring protons, the piperidine NH proton, and the methyl group protons (typically ~2.3 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals, including distinct peaks for the methyl carbon, the aliphatic carbons of the piperidine ring and benzyl bridge, and the aromatic carbons.

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard ¹H, ¹³C, and 2D experiments like COSY and HSQC can be run to confirm assignments.

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

Expected Peaks:

-

N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch (sp³): Strong peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region for the aromatic ring.

-

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

4.2.3 Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Expected Molecular Ion: For the free base (C₁₃H₁₉N), the expected exact mass is 189.1518. The nominal mass is 189. In Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z = 189 should be observed.

-

Expected Fragmentation: A prominent fragment would be the loss of the piperidine ring, leading to a tropylium-like ion at m/z = 105 (C₈H₉⁺), or a cleavage resulting in the benzyl fragment at m/z = 91.

Experimental Determination of Key Parameters

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, defined melting range suggests high purity, while a broad, depressed range indicates the presence of impurities.

Protocol:

-

Load a small, finely powdered amount of the sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Aqueous Solubility Determination

Protocol (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the sample through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a previously established and validated HPLC-UV method (see Section 4.1).

pKa Determination

Causality: The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. A potentiometric titration is a direct and reliable method to measure this.

Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve the compound in a co-solvent system (e.g., Methanol:Water) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Safety, Handling, and Storage

Authoritative Grounding: While specific toxicological data for 4-(4-Methyl-benzyl)-piperidine is not fully investigated, data from the closely related 4-benzylpiperidine and general piperidine derivatives must be used to guide handling procedures.[6]

-

Hazards: Piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[7] Exposure may lead to effects such as increased blood pressure, nausea, and muscular weakness.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The hydrochloride salt is classified as a combustible solid.[4]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

4-(4-Methyl-benzyl)-piperidine is a valuable chemical entity whose properties make it a useful building block in research and development. This guide has outlined its key molecular identifiers and provided a framework for its comprehensive physicochemical characterization. The provided protocols are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data. Adherence to these rigorous analytical practices is essential for advancing drug discovery programs built upon this and related molecular scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-METHYL-BENZYL)-PIPERIDINE | 92822-01-0 [chemicalbook.com]

- 4. 4-(4-Methyl-benzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

4-(4-Methyl-benzyl)-piperidine hydrochloride salt solubility and stability

An In-Depth Technical Guide to the Characterization of 4-(4-Methyl-benzyl)-piperidine Hydrochloride: Solubility and Stability Profiles

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are rigorously evaluated. These properties, particularly solubility and stability, are foundational to a compound's developability, influencing its bioavailability, dosage form design, and shelf-life. This whitepaper provides a comprehensive technical guide to the characterization of 4-(4-Methyl-benzyl)-piperidine hydrochloride, a representative small molecule hydrochloride salt. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies and data interpretation strategies outlined herein are designed to equip researchers with a robust framework for assessing the viability of similar candidate molecules.

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which can be predicted and mitigated through a thorough understanding of its fundamental physicochemical properties. For ionizable compounds like 4-(4-Methyl-benzyl)-piperidine hydrochloride, the hydrochloride salt form is often chosen to enhance aqueous solubility and stability. However, the extent of this enhancement and the compound's behavior under physiological and manufacturing-relevant conditions must be empirically determined.

This guide will provide a structured approach to:

-

Solubility Profiling: Determining the thermodynamic solubility in aqueous and organic media, and understanding the pH-solubility relationship.

-

Stability Assessment: Evaluating the chemical integrity of the molecule under stress conditions such as heat, humidity, light, and varying pH, in both solid and solution states.

The insights gained from these studies are paramount for guiding formulation development, selecting appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a property highly dependent on the surrounding environment. For an ionizable compound, pH is a master variable. A comprehensive solubility profile is therefore essential.

pH-Dependent Aqueous Solubility

The ionization of the piperidine nitrogen in 4-(4-Methyl-benzyl)-piperidine hydrochloride dictates its solubility in aqueous media. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship. However, empirical determination is non-negotiable to account for factors like crystal lattice energy and solution complexation.

The following workflow outlines a robust method for determining the pH-solubility profile using the shake-flask method, a gold standard for thermodynamic solubility measurement.

Figure 1: Workflow for pH-dependent solubility determination.

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess of 4-(4-Methyl-benzyl)-piperidine hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach thermodynamic equilibrium.

-

Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium.

The results of such an experiment can be summarized as follows:

| Buffer pH (Initial) | Final pH of Saturated Solution | Solubility (mg/mL) at 25°C |

| 1.2 | 1.25 | > 100 |

| 4.5 | 4.62 | 25.8 |

| 6.8 | 6.85 | 2.1 |

| 7.4 | 7.41 | 0.5 |

Expert Insight: The significant drop in solubility as the pH increases above the pKa of the piperidine nitrogen is expected. This data is critical for predicting the compound's behavior in the gastrointestinal tract, where it will encounter a wide range of pH environments. For instance, the high solubility at pH 1.2 suggests good dissolution in the stomach, while the lower solubility at pH 6.8 and 7.4 may indicate potential for precipitation in the small intestine.

Solubility in Organic Solvents and Co-solvent Systems

Solubility data in organic solvents is vital for designing purification processes (e.g., crystallization) and for developing formulations that may include co-solvents to enhance solubility.

The shake-flask method described above can be readily adapted for organic solvents. It is important to use anhydrous solvents and to control for temperature, as solubility can be highly temperature-dependent.

| Solvent | Solubility (mg/mL) at 25°C |

| Methanol | 55.2 |

| Ethanol | 28.9 |

| Isopropyl Alcohol | 10.5 |

| Dichloromethane | < 0.1 |

| Acetone | 1.2 |

Expert Insight: The high solubility in polar protic solvents like methanol and ethanol is typical for hydrochloride salts. The poor solubility in a non-polar solvent like dichloromethane is also expected. This information guides solvent selection for synthetic workups and can inform the choice of co-solvents in liquid formulations.

Stability Assessment: Ensuring Chemical Integrity

A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Forced Degradation (Stress Testing)

Stress testing involves subjecting the drug substance to conditions more severe than those it would typically encounter. This helps to rapidly identify likely degradation products and pathways.

Figure 2: Workflow for a forced degradation study.

-

Solution State Stressing:

-

Acid/Base Hydrolysis: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH. Heat at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidation: Prepare a solution of the compound in a dilute hydrogen peroxide solution (e.g., 3%) and keep it at room temperature. Sample at various time points.

-

-

Solid-State Stressing:

-

Thermal: Store the solid compound in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity, and a mass spectrometry (MS) detector is invaluable for identifying the structure of degradants.

| Stress Condition | Time | Assay of Parent (%) | Major Degradant 1 (%) | Mass Balance (%) |

| 0.1 N HCl, 60°C | 24 h | 98.5 | Not Detected | 99.0 |

| 0.1 N NaOH, 60°C | 8 h | 85.2 | 12.1 | 98.8 |

| 3% H₂O₂, RT | 24 h | 92.1 | 6.5 | 99.2 |

| 80°C (Solid) | 7 days | 99.8 | Not Detected | 100.1 |

| Photostability (ICH Q1B) | - | 99.5 | Not Detected | 99.8 |

Expert Insight: The illustrative data suggests that 4-(4-Methyl-benzyl)-piperidine hydrochloride is relatively stable to acid, heat, and light, but susceptible to degradation under basic and oxidative conditions. The significant degradation under basic conditions is a key finding, indicating that alkaline formulations or processing conditions should be avoided. The identification of major degradants (e.g., using LC-MS) would be the next critical step to understand the degradation pathway and to ensure these impurities can be monitored and controlled in the final product. A good mass balance (typically 98-102%) provides confidence that all major degradation products are being detected.

Conclusion and Future Directions

The solubility and stability profiles presented in this guide provide a foundational understanding of 4-(4-Methyl-benzyl)-piperidine hydrochloride. The data indicates that while the compound possesses favorable aqueous solubility at low pH, its susceptibility to base-catalyzed hydrolysis and oxidation are critical liabilities that must be managed during formulation development.

The next steps in a comprehensive pre-formulation program would include:

-

Solid-State Characterization: Investigating polymorphism, hygroscopicity, and solid-state stability in more detail.

-

Excipient Compatibility Studies: Assessing the potential for interactions between the drug substance and common pharmaceutical excipients.

-

Development of a Stability-Indicating Method: Fully validating the HPLC method used for the forced degradation studies.

By systematically addressing these aspects, a clear path to a stable, safe, and effective formulation can be established, ultimately increasing the probability of success for the drug development program.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 4-(4-Methyl-benzyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of a specific derivative, 4-(4-Methyl-benzyl)-piperidine. Drawing upon the known pharmacology of structurally related compounds, particularly 4-benzylpiperidine, this document outlines a scientifically-grounded rationale for investigating this molecule as a potential modulator of monoaminergic systems. We present detailed, field-proven experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of 4-(4-Methyl-benzyl)-piperidine, designed to rigorously assess its hypothesized function as a monoamine releasing agent and/or a monoamine oxidase inhibitor. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies to unlock the therapeutic potential of this intriguing compound.

Introduction: The Piperidine Moiety in CNS Drug Discovery

The piperidine ring is a privileged scaffold in the design of centrally acting therapeutic agents.[3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a multitude of biological targets. More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its importance in modern medicine.[1] A notable analogue of our target compound, 4-benzylpiperidine, is known to function as a monoamine releasing agent with a pronounced selectivity for dopamine and norepinephrine over serotonin.[5][6] It also exhibits weak inhibitory activity against monoamine oxidase (MAO).[5][6]

The subject of this guide, 4-(4-Methyl-benzyl)-piperidine, introduces a methyl group at the para position of the benzyl ring. This seemingly minor structural modification can have profound effects on the compound's pharmacokinetic and pharmacodynamic properties. The methyl group may influence metabolic stability, receptor binding affinity, and selectivity, potentially offering a more favorable therapeutic profile compared to its non-methylated counterpart. This guide, therefore, puts forth a research framework to systematically investigate the biological activity of 4-(4-Methyl-benzyl)-piperidine, with a primary focus on its potential as a modulator of monoaminergic neurotransmission.

Synthesis of 4-(4-Methyl-benzyl)-piperidine: A Practical Protocol

The synthesis of 4-(4-Methyl-benzyl)-piperidine can be achieved through several established synthetic routes. Here, we detail a robust and scalable method based on the Suzuki coupling reaction, which offers high yields and tolerates a variety of functional groups.[7]

Synthetic Scheme

Caption: Suzuki coupling synthesis of 4-(4-Methyl-benzyl)-piperidine.

Step-by-Step Methodology

Materials:

-

N-Boc-4-methylenepiperidine

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

-

4-Methylbenzyl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene, Anhydrous

-

Tetrahydrofuran (THF), Anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in dioxane (4 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Hydroboration: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Suzuki Coupling: In a separate flask, dissolve 4-methylbenzyl bromide (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.5 eq) in a mixture of toluene and water (4:1). To this mixture, add the organoborane solution from the previous step.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-4-(4-methyl-benzyl)-piperidine.

-

Deprotection: Dissolve the purified N-Boc-4-(4-methyl-benzyl)-piperidine in methanol and add a 4 M solution of HCl in dioxane. Stir the mixture at room temperature for 4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford 4-(4-Methyl-benzyl)-piperidine hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base.

In Vitro Evaluation of Biological Activity

The initial in vitro assessment of 4-(4-Methyl-benzyl)-piperidine is crucial for determining its primary pharmacological profile. Based on the activity of its structural analog, 4-benzylpiperidine, the following assays are proposed.

Monoamine Release Assay

This assay will determine if 4-(4-Methyl-benzyl)-piperidine can induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Scientific Rationale: Monoamine releasing agents act by reversing the function of monoamine transporters, leading to an increase in the extracellular concentration of these neurotransmitters.[8][9] This mechanism is distinct from that of reuptake inhibitors.

Experimental Protocol:

-

Preparation of Synaptosomes: Isolate synaptosomes from the striatum (for dopamine release), hippocampus (for serotonin release), and cortex (for norepinephrine release) of rodents.

-

Radiolabeling: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake.

-

Wash: Wash the synaptosomes to remove excess radiolabel.

-

Incubation with Test Compound: Resuspend the radiolabeled synaptosomes in a physiological buffer and incubate with varying concentrations of 4-(4-Methyl-benzyl)-piperidine.

-

Separation: Terminate the assay by rapid filtration to separate the synaptosomes from the supernatant.

-

Quantification: Measure the amount of radioactivity in the supernatant (released monoamine) and the filter (retained monoamine) using a scintillation counter.

-

Data Analysis: Calculate the percentage of monoamine release for each concentration of the test compound and determine the EC50 value.

Caption: Workflow for the in vitro monoamine release assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if 4-(4-Methyl-benzyl)-piperidine can inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.

Scientific Rationale: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[7][10] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

Experimental Protocol:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Utilize a fluorogenic or colorimetric substrate that is metabolized by MAO to produce a detectable signal. Kynuramine is a suitable substrate for both isoforms.

-

Assay Setup: In a 96-well plate, combine the MAO enzyme, the substrate, and varying concentrations of 4-(4-Methyl-benzyl)-piperidine.

-

Incubation: Incubate the reaction mixture at 37 °C for a specified period.

-

Detection: Measure the fluorescence or absorbance of the product using a plate reader.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 value for both MAO-A and MAO-B.

Caption: Simplified signaling pathway of MAO and its inhibition.

Cell Viability Assay (MTT Assay)

This assay is essential to rule out the possibility that any observed activity in the previous assays is due to cytotoxicity.

Scientific Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] It is crucial to ensure that the test compound is not cytotoxic at the concentrations where biological activity is observed.

Experimental Protocol:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 4-(4-Methyl-benzyl)-piperidine for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the CC50 (cytotoxic concentration 50%).

In Vivo Evaluation of CNS Activity

Following promising in vitro results, the next logical step is to evaluate the effects of 4-(4-Methyl-benzyl)-piperidine in vivo using established rodent behavioral models.

Locomotor Activity Test

This test assesses the overall effect of the compound on spontaneous motor activity.

Scientific Rationale: Compounds that increase dopamine and norepinephrine levels in the brain are expected to increase locomotor activity. This test can provide a preliminary indication of the compound's stimulant or sedative properties.

Experimental Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

-

Compound Administration: Administer 4-(4-Methyl-benzyl)-piperidine via a suitable route (e.g., intraperitoneal or oral) at various doses.

-

Testing: Place the animals individually in an open-field arena equipped with infrared beams to automatically record their movements.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).

-

Data Analysis: Analyze the data to determine if the compound significantly alters locomotor activity compared to a vehicle-treated control group.

Forced Swim Test

This test is a widely used screening tool for potential antidepressant activity.

Scientific Rationale: Antidepressant medications, particularly those that enhance monoaminergic neurotransmission, typically reduce the duration of immobility in the forced swim test.

Experimental Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing room.

-

Compound Administration: Administer 4-(4-Methyl-benzyl)-piperidine at various doses.

-

Test Procedure: Place the animals individually in a cylinder of water from which they cannot escape.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test session.

-

Data Analysis: Compare the immobility time of the compound-treated groups to that of the vehicle-treated control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Activity of 4-(4-Methyl-benzyl)-piperidine

| Assay | Parameter | Value |

| Dopamine Release | EC50 (µM) | TBD |

| Norepinephrine Release | EC50 (µM) | TBD |

| Serotonin Release | EC50 (µM) | TBD |

| MAO-A Inhibition | IC50 (µM) | TBD |

| MAO-B Inhibition | IC50 (µM) | TBD |

| Cytotoxicity (MTT) | CC50 (µM) | TBD |

Table 2: Summary of In Vivo Activity of 4-(4-Methyl-benzyl)-piperidine

| Assay | Dose (mg/kg) | Effect |

| Locomotor Activity | TBD | TBD |

| Forced Swim Test | TBD | TBD |

Conclusion

This technical guide provides a comprehensive framework for the investigation of the potential biological activity of 4-(4-Methyl-benzyl)-piperidine. By systematically applying the detailed protocols outlined herein, researchers can elucidate the pharmacological profile of this compound and assess its potential as a novel therapeutic agent for CNS disorders. The proposed studies will provide critical data on its mechanism of action, potency, selectivity, and in vivo efficacy, paving the way for further preclinical and clinical development.

References

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex. (n.d.). PubMed. Retrieved from [Link]

-

Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved from [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021, April 7). Psych Scene Hub. Retrieved from [Link]

-

MAO Inhibitors. (2023, June 5). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025, January 15). American Addiction Centers. Retrieved from [Link]

-

MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. (n.d.). Cleveland Clinic. Retrieved from [Link]

-

Norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. Retrieved from [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

-

Monoamine releasing agent. (n.d.). Wikipedia. Retrieved from [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved from [Link]

-

Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved from [Link]

-

The Mouse Forced Swim Test. (n.d.). PMC - NIH. Retrieved from [Link]

-

How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. (2024, June 9). Verywell Mind. Retrieved from [Link]

-

Monoamine releasing agent. (n.d.). Grokipedia. Retrieved from [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). PubMed. Retrieved from [Link]

-

The Mouse Forced Swim Test. (n.d.). JoVE. Retrieved from [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

-

Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved from [Link]

-

Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (n.d.). Frontiers. Retrieved from [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

-

Locomotor Activity, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

Monoamine releasing agent. (n.d.). Wikiwand. Retrieved from [Link]

-

Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014, September 29). PMC - NIH. Retrieved from [Link]

-

Locomotion test for mice. (2024, January 30). Protocols.io. Retrieved from [Link]

-

Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 8. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 9. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Substituted Benzylpiperidine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of the Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a diverse range of biological targets.[1] This privileged scaffold is present in numerous approved drugs and clinical candidates, underscoring its significance in drug discovery.[1] The basic nitrogen of the piperidine ring can engage in crucial interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides opportunities for hydrophobic and π-stacking interactions.[2] This guide provides an in-depth exploration of the pharmacological profile of substituted benzylpiperidine analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as cholinesterase inhibitors, modulators of monoamine transporters, and opioid receptor ligands.

Synthetic Strategies for Benzylpiperidine Analogs

The synthesis of substituted benzylpiperidine analogs can be achieved through various routes, often tailored to the desired substitution patterns on both the piperidine and benzyl moieties. A common approach involves the N-alkylation of a substituted piperidine with a substituted benzyl halide. Alternatively, reductive amination of a substituted piperidine with a substituted benzaldehyde provides a versatile method for introducing diversity.[3]

For the synthesis of more complex derivatives, multi-step sequences are often employed. For instance, the synthesis of 1-benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors involves a multi-step process starting from commercially available reagents.[4] Solid-phase organic synthesis (SPOS) has also been utilized for the rapid generation of libraries of 2-benzylpiperidine derivatives, enabling efficient exploration of structure-activity relationships.[3]

A representative synthetic scheme for a series of 1-benzylpiperidine derivatives is illustrated below.[5]

Caption: A generalized workflow for the synthesis of N-substituted benzylpiperidine analogs via N-alkylation.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of substituted benzylpiperidine analogs spans a wide range of diseases, primarily due to their ability to modulate key targets in the central nervous system.

Cholinesterase Inhibition for Alzheimer's Disease

A significant area of research has focused on developing benzylpiperidine analogs as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease (AD).[4][6][7] The "cholinergic hypothesis" of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[8] Inhibiting AChE, the enzyme responsible for ACh degradation, increases cholinergic neurotransmission.[5][8]

Structure-Activity Relationship Insights:

-

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence inhibitory potency. For instance, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety was found to enhance interaction with key residues at the AChE active site.[5] In another study, substituting a benzamide with a bulky moiety in the para position led to a substantial increase in anti-AChE activity.[7]

-

Modifications of the Piperidine Ring: Alterations to the piperidine ring and its substituents are also critical. The basicity of the piperidine nitrogen appears to be important for activity, as N-benzoylpiperidine derivatives were found to be almost inactive.[7]

-

Linker Moiety: For analogs with a linker between the piperidine and another pharmacophore, the nature of the linker is crucial. Replacing an ester linker with a more metabolically stable amide linker has been explored in the design of novel cholinesterase inhibitors.[9]

Quantitative Data on Cholinesterase Inhibition:

| Compound | Target | IC50 (µM) | Reference |

| Donepezil | eeAChE | - | [4] |

| Tacrine | eeAChE | - | [4] |

| Compound 15b | eeAChE | 0.39 ± 0.11 | [4] |

| Compound 15j | eqBChE | 0.16 ± 0.04 | [4] |

| Compound 19 | AChE | 5.10 ± 0.24 | [5] |

| Compound 21 | AChE | - | [7] |

| E2020 | AChE | 0.0057 | [6] |

eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase

Modulation of Monoamine Transporters

Substituted benzylpiperidine analogs have been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11] This makes them promising candidates for the treatment of various neuropsychiatric disorders.

4-Benzylpiperidine itself acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[11] SAR studies on N-benzyl analogs of a DAT-specific compound revealed that alkenyl and alkynyl substitutions at the 4'-position of the benzyl ring produced potent compounds.[10] Some benzylpiperidine derivatives have been designed as dual-target inhibitors of AChE and SERT, which could be beneficial for treating both cognitive and depressive symptoms in AD.[5]

Caption: Simplified signaling pathway illustrating the modulation of monoamine transporters by benzylpiperidine analogs.

Opioid and Sigma Receptor Ligands for Pain Management

Recently, benzylpiperidine derivatives have been explored as dual-acting µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the development of safer and more effective analgesics.[12][13][14] This dual-action mechanism is promising for producing robust antinociceptive effects while potentially reducing opioid-related side effects such as constipation and physical dependence.[12][13]

One lead compound from these studies, compound 52, demonstrated high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and produced potent antinociceptive effects in various pain models.[12][13]

Experimental Protocols for Pharmacological Characterization

A thorough pharmacological evaluation of substituted benzylpiperidine analogs involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Cholinesterase Inhibition Assay (Ellman's Method) [4]

-

Objective: To determine the IC50 values of test compounds against AChE and BChE.

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Step-by-Step Protocol:

-

Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

-

Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

2. Radioligand Binding Assays [5][10]

-

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors or transporters (e.g., SERT, DAT, MOR).

-

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target.

-

General Protocol:

-

Prepare cell membranes or tissue homogenates expressing the target of interest.

-

Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: A generalized workflow for the in vitro pharmacological profiling of benzylpiperidine analogs.

In Vivo Models

1. Morris Water Maze Test (for Cognitive Enhancement) [4][15]

-

Objective: To assess the effect of test compounds on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).

-

Procedure:

-

Acclimatize the animals to the testing room and apparatus (a circular pool filled with opaque water).

-

Train the animals to find a hidden platform in the pool over several days.

-

Induce cognitive impairment using an agent like scopolamine.

-

Administer the test compound or vehicle to the animals.

-

Conduct probe trials where the platform is removed, and measure parameters such as the time spent in the target quadrant and the number of platform crossings.

-

Compare the performance of the compound-treated group with the vehicle-treated and control groups.

-

2. Hot Plate Test (for Antinociceptive Effects)

-

Objective: To evaluate the analgesic properties of the test compounds.

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

Place the animal on a heated plate maintained at a constant temperature (e.g., 55°C).

-

Measure the latency to a nociceptive response (e.g., licking a paw or jumping).

-

A significant increase in the response latency in the compound-treated group compared to the vehicle group indicates an antinociceptive effect.

-

Conclusion and Future Directions

Substituted benzylpiperidine analogs represent a highly versatile and privileged scaffold in drug discovery, with demonstrated efficacy across a range of therapeutic targets. The extensive body of research on their synthesis and structure-activity relationships provides a solid foundation for the rational design of novel drug candidates. Future research will likely focus on optimizing the polypharmacology of these compounds, aiming to develop single molecules that can address multiple aspects of complex diseases like Alzheimer's. Further exploration of their potential in areas such as pain management and the treatment of neuropsychiatric disorders is also warranted. The continued application of advanced in silico and in vitro screening methods, coupled with relevant in vivo models, will be crucial in unlocking the full therapeutic potential of this remarkable chemical class.

References

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- Structure-Activity Relationships of 1-Benzylpiperidine Deriv

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.

- Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects. International Association for the Study of Pain (IASP). (2024-10-28).

- Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. PubMed.

- Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Deriv

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.

- Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. PubMed. (2019-04-01).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. (2025-07-21).

- N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (2024-10-16).

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. (2019-10-01).

- 4-Benzylpiperidine. Wikipedia.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]